3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one
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Description
3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
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Biological Activity
The compound 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one (CAS Number: 1252091-75-0) is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C18H18N2O2S2, with a molecular weight of approximately 358.5 g/mol. The structure features a thiazolidinone ring, an azetidine moiety, and a thiophene ring, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C18H18N2O2S2 |
Molecular Weight | 358.5 g/mol |
CAS Number | 1252091-75-0 |
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Thiazolidinone compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, studies have highlighted the anticancer potential of thiazolidinone derivatives against various cancer cell lines by targeting multiple pathways involved in cell survival and proliferation .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated that thiazolidinone derivatives could exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like streptomycin and ampicillin . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
- Anti-inflammatory Effects : Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets relevant to cancer biology .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
- Reactive Oxygen Species (ROS) Modulation : Thiazolidinones may influence oxidative stress levels within cells, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of thiazolidinone derivatives similar to our compound:
- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 20 µM . The study highlighted the importance of structural modifications in enhancing anticancer activity.
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolidinones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values as low as 0.03 mg/mL, outperforming conventional antibiotics .
Properties
IUPAC Name |
3-[1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-2-4-13(5-3-12)10-20-15(14-6-8-23-11-14)16(17(20)21)19-7-9-24-18(19)22/h2-6,8,11,15-16H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSXTGHEAJJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(C2=O)N3CCSC3=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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